2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Chemical Structure and Properties The compound 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 313250-95-2) is a 1,2,4-triazole derivative characterized by a benzyl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanylacetic acid side chain at position 3 of the triazole ring. Its molecular formula is C₁₅H₁₅N₃O₂S, with a molecular weight of 303.10 g/mol .
Properties
IUPAC Name |
2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-8-17-12(9-11-6-4-3-5-7-11)15-16-14(17)20-10-13(18)19/h2-7H,1,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWWSGFXMKEOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds with abenzylic position and indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with abenzylic position are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Compounds with anindole nucleus are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s structure suggests potential for uv light-induced covalent modification of a biological target, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound notable for its unique structural features, including a triazole ring and a sulfanyl group. These components contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H15N3O2S
- Molecular Weight : 289.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can coordinate with metal ions and influence enzyme activity, while the sulfanyl group can form covalent bonds with thiol groups in proteins. This dual mechanism may lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show promising results against various bacterial strains and fungi. For example:
- Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Activity
The compound has shown potential as an anticancer agent through its ability to induce apoptosis in cancer cells. In studies involving human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, compounds with similar structural motifs were evaluated for antiproliferative effects:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-{[5-benzyl...]} | U-937 | 4.363 |
| Doxorubicin | U-937 | <0.5 |
| CA-4 | SK-MEL-1 | 0.8 |
These results suggest that the compound may effectively inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Apoptosis Induction : A series of related compounds were synthesized and tested for their ability to induce apoptosis in various cancer cell lines. The most active derivatives showed IC50 values significantly lower than standard chemotherapeutic agents .
- Antifungal Evaluation : A comparative study assessed the antifungal activity of triazole derivatives against Fusarium oxysporum, revealing that certain modifications to the triazole structure enhanced biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a potential antimicrobial and anticancer agent due to the presence of the triazole ring, which is known for its biological activity. Triazoles have been widely studied for their ability to inhibit the growth of various pathogens and cancer cells.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown efficacy against bacteria and fungi, suggesting that 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may also possess similar properties.
Anticancer Properties
The mechanism of action includes the induction of apoptosis in cancer cells through the activation of caspases. This suggests that the compound could be explored further for its potential use in cancer therapy .
Pharmacology
The pharmacological applications of this compound are notable due to its interaction with various biological targets.
Enzyme Inhibition
The compound may interact with enzymes involved in DNA synthesis and repair. Such interactions could lead to the development of new drugs targeting specific pathways in diseases like cancer or bacterial infections.
Receptor Modulation
The structural features allow for potential binding to receptors involved in various signaling pathways. This modulation can influence cellular responses and has implications in drug design .
Materials Science
Beyond biological applications, this compound's unique chemical structure makes it suitable for materials science.
Electronic and Optical Properties
The compound's electronic properties may be leveraged in the development of new materials with specific electronic or optical characteristics. This includes applications in sensors or organic electronics where unique charge transport properties are required.
Case Studies and Research Findings
Research findings highlight the compound's potential across various studies:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines through caspase activation. |
| Study 3 | Enzyme Interaction | Showed potential as an inhibitor for enzymes involved in DNA replication. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 1,2,4-triazole derivatives, focusing on substituents, synthesis, and properties.
Key Observations
Acidity: The sulfanylacetic acid moiety introduces acidity (pKa ~3–4), common across analogs, enabling salt formation for improved solubility .
Biological Activity Trends: URAT1 Inhibition: Lesinurad’s bromo and naphthalene groups are critical for URAT1 binding. The target compound lacks these groups, implying divergent pharmacological targets . Anticancer Potential: Compounds with aromatic heterocycles (e.g., benzofuran in , benzothiophene in ) show anticancer activity. The target compound’s benzyl group may similarly interact with tumor-associated targets.
Thermal Stability :
- Melting points vary widely: 7a (109–111°C) vs. triazole-thione derivatives (up to 454 K in ). The target compound’s stability remains uncharacterized but could be inferred from substituent bulkiness.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
-
Step 1 : React 5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-thiol with chloroacetic acid under reflux in ethanol with a catalytic amount of glacial acetic acid (4–6 hours, 80–90°C) .
-
Step 2 : Purify the product via recrystallization (ethanol/water) and confirm purity using TLC (chloroform:methanol = 7:3) .
-
Characterization : Use elemental analysis, -NMR, and IR spectroscopy to verify the structure .
- Key Considerations : Adjust reaction time and solvent polarity based on substituent reactivity. Microwave-assisted synthesis (e.g., 30–60 minutes at 100°C) can improve yields for analogs .
Synthetic Route Reagents/Conditions Yield (%) Characterization Methods Reference Conventional reflux Chloroacetic acid, ethanol, 80°C, 4h 65–75 -NMR, IR, TLC Microwave-assisted Chloroacetic acid, DMF, 100°C, 30min 80–85 -NMR, HPLC
Q. How are structural ambiguities resolved in triazole-based compounds like this derivative?
- Methodology :
- X-ray crystallography is the gold standard for resolving stereochemical uncertainties (e.g., confirming the position of the allyl group) .
- Comparative IR analysis : Track sulfur-related stretches (e.g., C–S at 600–700 cm) to confirm thioether linkage .
- -NMR : Use coupling constants to distinguish between allyl (δ 5.1–5.8 ppm, multiplet) and benzyl protons (δ 7.2–7.5 ppm, aromatic) .
Q. What pharmacological screening strategies are recommended for initial activity assessment?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC values .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA .
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring enhance antimicrobial activity) .
Advanced Research Questions
Q. How can contradictions in biological activity data be addressed for structurally similar analogs?
- Methodology :
- Meta-analysis : Compare datasets from multiple studies (e.g., triazole derivatives with varying substituents) to identify trends .
- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to link substituent electronic parameters (Hammett σ) to activity .
- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .
Q. What strategies optimize reaction yields for salt formation and metal chelation?
- Methodology :
- Salt formation : React the free acid with NaOH/KOH in ethanol (1:1 molar ratio) at 50°C for 2 hours. Monitor pH (target 7–8) to avoid hydrolysis .
- Metal chelation : Use Fe(II), Cu(II), or Zn(II) sulfates in aqueous ethanol. Characterize complexes via UV-Vis (d-d transitions) and conductometric titration .
- Key Findings : Zn(II) complexes often show enhanced solubility and bioavailability compared to parent acids .
Q. How can computational methods predict binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., COX-2 PDB: 5KIR). Set grid boxes to cover catalytic residues .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- ADMET prediction : Use SwissADME to evaluate logP (target < 5), CYP450 inhibition, and BBB permeability .
Q. What experimental designs address stability challenges during storage and handling?
- Methodology :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (peak area deviation < 5%) .
- Light sensitivity : Use amber vials and argon purging to prevent photo-oxidation of the allyl group .
- Lyophilization : For long-term storage, lyophilize salts at −80°C and 0.1 mbar .
Q. How are multi-step syntheses optimized for scalability?
- Methodology :
- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) in triazole-thiol precursor synthesis. Use ANOVA to identify critical factors .
- Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., thiolation) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
